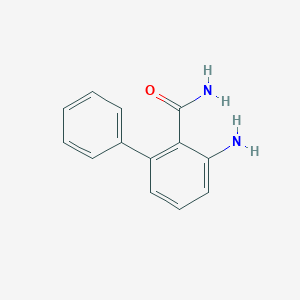

3-Aminobiphenyl-2-carboxamide

Descripción

3-Aminobiphenyl-2-carboxamide is a biphenyl derivative featuring an amino (-NH₂) group at the 3-position and a carboxamide (-CONH₂) moiety at the 2-position of the biphenyl scaffold. The biphenyl core consists of two aromatic rings connected by a single bond, providing rigidity and planarity, which are advantageous for interactions with biological targets.

Propiedades

Fórmula molecular |

C13H12N2O |

|---|---|

Peso molecular |

212.25 g/mol |

Nombre IUPAC |

2-amino-6-phenylbenzamide |

InChI |

InChI=1S/C13H12N2O/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,14H2,(H2,15,16) |

Clave InChI |

YDHYSAGXZMGUQA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

3-Amino-N-phenyl-1-benzofuran-2-carboxamide ()

- Core Structure : Benzofuran (oxygen-containing heterocycle) replaces the biphenyl system.

- Functional Groups: Amino group at the 3-position of the benzofuran ring and a phenyl-substituted carboxamide at the 2-position.

- Key Differences: The benzofuran oxygen introduces polarity, increasing water solubility compared to the purely hydrocarbon biphenyl structure. Reduced planarity due to the fused oxygen atom may alter binding to flat hydrophobic pockets in enzymes.

- Research Implications : Benzofuran derivatives are often investigated for antiviral and anti-inflammatory activity, suggesting this compound may target oxidative stress pathways .

N-(4-Aminophenyl)-2H-1,3-benzodioxole-5-carboxamide ()

- Core Structure : Benzodioxole (two oxygen atoms in a fused ring) replaces biphenyl.

- Functional Groups: A 4-aminophenyl group is attached to the carboxamide, and the benzodioxole ring adds two oxygen atoms.

- Key Differences: The benzodioxole moiety significantly enhances polarity (H-bond acceptors: 4 vs. Molecular weight (256.26 g/mol) is higher than the biphenyl analog, which may influence metabolic stability. The para-amino substitution on the phenyl group could lead to distinct electronic effects compared to the meta-amino group in 3-aminobiphenyl-2-carboxamide.

- Research Implications : Benzodioxole derivatives are common in CNS drug design due to their metabolic resistance, suggesting this compound might target neurological receptors .

Data Comparison Table

| Property | 3-Aminobiphenyl-2-carboxamide (Target) | 3-Amino-N-phenyl-1-benzofuran-2-carboxamide | N-(4-Aminophenyl)-2H-1,3-benzodioxole-5-carboxamide |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O (estimated) | C₁₄H₁₂N₂O₂ | C₁₄H₁₂N₂O₃ |

| Molecular Weight (g/mol) | ~220.25 (estimated) | ~264.26 | 256.26 |

| H-Bond Donors | 2 | 2 | 2 |

| H-Bond Acceptors | 3 (estimated) | 4 | 4 |

| Core Feature | Biphenyl | Benzofuran | Benzodioxole |

| Polarity | Moderate | High | Very High |

Discussion of Key Findings

Structural Impact on Solubility : The benzofuran and benzodioxole analogs exhibit higher polarity than the biphenyl compound due to additional oxygen atoms, which may improve solubility but reduce lipophilicity and membrane permeability .

Pharmacological Potential: The biphenyl structure’s planarity favors interactions with flat enzymatic pockets (e.g., tyrosine kinases). Benzodioxole’s metabolic stability (from electron-rich oxygens) could enhance half-life in vivo, making it suitable for CNS targets .

Synthetic Considerations : Biphenyl systems often require cross-coupling reactions (e.g., Suzuki), while benzofuran/benzodioxole derivatives may involve cyclization or oxidation steps, affecting scalability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.